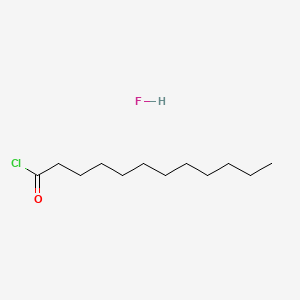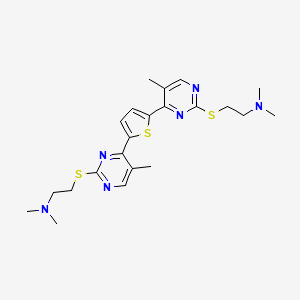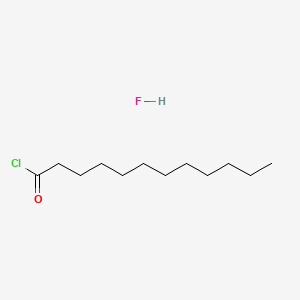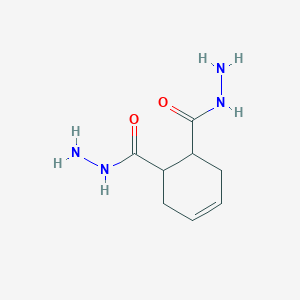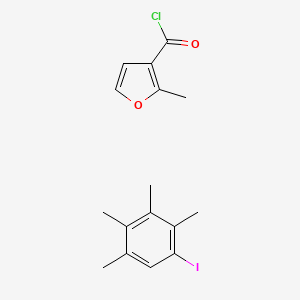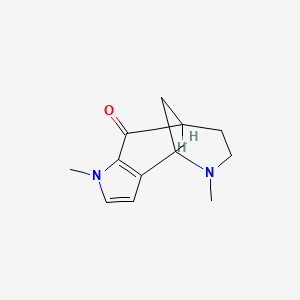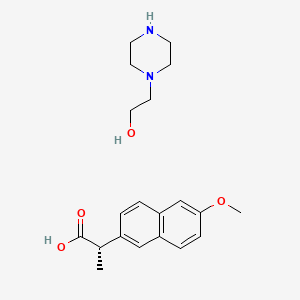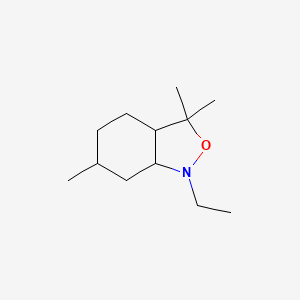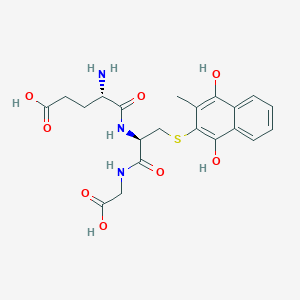
M-Gssg-NQ
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “M-Gssg-NQ” is a derivative of glutathione disulfide, a well-known antioxidant. Glutathione disulfide is the oxidized form of glutathione, which is a tripeptide composed of glutamate, cysteine, and glycine. This compound plays a crucial role in maintaining cellular redox homeostasis and protecting cells from oxidative stress.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “M-Gssg-NQ” involves the conjugation of glutathione disulfide with a specific quinone derivative. The reaction typically occurs under mild oxidative conditions, where glutathione disulfide reacts with the quinone derivative in the presence of a suitable catalyst. The reaction conditions include a controlled pH environment and a temperature range of 25-30°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of “this compound” follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high efficiency and cost-effectiveness. The reaction is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
“M-Gssg-NQ” undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation states.
Reduction: It can be reduced back to its original glutathione disulfide form.
Substitution: The quinone moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride and dithiothreitol are used.
Substitution: Nucleophiles like amines and thiols can react with the quinone moiety under mild conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives depending on the nucleophile used.
Scientific Research Applications
“M-Gssg-NQ” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study redox reactions and mechanisms.
Biology: Investigated for its role in cellular redox homeostasis and signaling pathways.
Medicine: Explored for its potential therapeutic applications in diseases related to oxidative stress, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of antioxidant formulations and as a marker for oxidative stress in various industrial processes.
Mechanism of Action
The mechanism of action of “M-Gssg-NQ” involves its ability to modulate redox homeostasis within cells. The compound interacts with various molecular targets, including enzymes and signaling proteins, to regulate oxidative stress and maintain cellular function. The quinone moiety plays a crucial role in its redox activity, allowing it to participate in electron transfer reactions and modulate the redox state of the cell.
Comparison with Similar Compounds
Similar Compounds
Glutathione: The reduced form of glutathione disulfide, which is a key antioxidant in cells.
Glutathione Disulfide: The oxidized form of glutathione, involved in redox homeostasis.
Quinone Derivatives: Compounds with similar redox properties and applications.
Uniqueness
“M-Gssg-NQ” is unique due to its conjugation of glutathione disulfide with a quinone derivative, which enhances its redox activity and potential applications. This unique structure allows it to participate in a broader range of redox reactions and provides additional therapeutic and industrial applications compared to its individual components.
Properties
CAS No. |
88467-65-6 |
|---|---|
Molecular Formula |
C21H25N3O8S |
Molecular Weight |
479.5 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1,4-dihydroxy-3-methylnaphthalen-2-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C21H25N3O8S/c1-10-17(29)11-4-2-3-5-12(11)18(30)19(10)33-9-14(21(32)23-8-16(27)28)24-20(31)13(22)6-7-15(25)26/h2-5,13-14,29-30H,6-9,22H2,1H3,(H,23,32)(H,24,31)(H,25,26)(H,27,28)/t13-,14-/m0/s1 |
InChI Key |
CWPZEKLLKJXUHQ-KBPBESRZSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2C(=C1SC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)O)O |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12811598.png)
